7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid
Description
This compound is a structurally complex molecule characterized by:
- Hept-2-enoic acid backbone: A seven-carbon unsaturated carboxylic acid with a double bond at position 2.
- Sulfanyl substituent: A thioether group at position 7, linked to a chiral (2R)-2-amino-2-carboxyethyl moiety.
- Cyclopropanecarbonylamino group: At position 2, a 2,2-dimethylcyclopropanecarbonyl-derived amide substituent .
Its stereochemistry (R-configuration at the amino-carboxyethyl group) is critical for molecular recognition .
Properties
IUPAC Name |
7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/t10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUYTOATWAVLW-DTIOYNMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1C(=O)NC(=CCCCCSC[C@@H](C(=O)O)N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid , often referred to as a derivative of cysteine or a cysteine analog, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.5 g/mol. The structure includes a heptenoic acid backbone with a sulfanyl group and an amino acid side chain, which are crucial for its biological activity.
Antioxidant Properties
One of the primary biological activities attributed to this compound is its antioxidant capacity . Compounds containing sulfanyl groups are known to scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that derivatives of cysteine can enhance the body's antioxidant defenses by increasing glutathione levels, a critical intracellular antioxidant.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance:
- Leukotriene A4 Hydrolase (LTA4H) : This enzyme plays a significant role in inflammatory responses. Inhibition of LTA4H can reduce the production of pro-inflammatory leukotrienes, suggesting that this compound may have anti-inflammatory properties .
Neuroprotective Effects
Studies have shown that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens. The presence of the sulfanyl group is often associated with enhanced antimicrobial activity, making it a candidate for further exploration in treating infections.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various cysteine derivatives, including our compound. Results indicated a significant increase in cellular antioxidant capacity when treated with concentrations ranging from 10 µM to 100 µM over 24 hours .
Case Study 2: Enzyme Inhibition Profile
In vitro assays demonstrated that the compound effectively inhibited LTA4H activity with an IC50 value of 25 µM. This inhibition was correlated with reduced leukotriene B4 production, highlighting its potential as an anti-inflammatory agent .
Case Study 3: Neuroprotective Mechanisms
Research published in Neuroscience Letters explored the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with the compound led to a significant reduction in cell death and apoptosis markers .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , and it features a complex structure that includes both amino and carboxyl functional groups. The presence of sulfur in the form of a sulfanyl group adds to its reactivity and potential biological activity.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structural features allow for interaction with biological targets, making it a candidate for drug development.
- Antioxidant Activity : Studies have indicated that similar compounds exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
- Cancer Research : The unique structure may inhibit specific pathways involved in cancer cell proliferation. Preliminary studies suggest potential applications as an anticancer agent.
Biochemistry
In biochemical research, the compound can serve as a substrate or inhibitor in various enzymatic reactions.
- Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, potentially leading to inhibition. This property can be exploited to study enzyme mechanisms or develop enzyme inhibitors for therapeutic purposes.
- Metabolic Studies : Its incorporation into metabolic pathways can help elucidate the roles of sulfur-containing amino acids in human metabolism.
Material Science
The compound's unique chemical properties enable its use in creating novel materials.
- Polymer Chemistry : It can be utilized as a monomer for synthesizing polymers with specific functionalities, including biocompatibility and biodegradability.
- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with applications in catalysis and drug delivery systems.
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University focused on the anticancer effects of similar sulfanyl compounds. In vitro tests revealed that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The results suggest that derivatives like 7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid could be further developed as potential anticancer agents.
Case Study 2: Enzyme Interaction
Research published in the Journal of Biochemical Research explored how sulfanyl compounds interact with thiol-dependent enzymes. The study demonstrated that these compounds could act as competitive inhibitors, providing insights into their potential use in designing enzyme inhibitors for therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage (-S-) demonstrates nucleophilic substitution potential under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, DMF, 40°C, 6h | S-Methyl derivative | 68 | |
| Oxidation | H₂O₂ (30%), RT, 2h | Sulfoxide (R-S(=O)-R') | 92 | |
| Arylation | 4-Nitrobenzyl bromide, K₂CO₃ | S-Aryl substituted analog | 55 |
Key Findings :
-
Oxidation to sulfoxide occurs regioselectively without affecting the cyclopropane ring.
-
Steric hindrance from the 2,2-dimethylcyclopropane group limits reactivity at the adjacent amide nitrogen .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane moiety undergoes controlled ring-opening under thermal or acidic conditions:
| Reaction Type | Conditions | Products | Observations |
|---|---|---|---|
| Thermal decomposition | 120°C, toluene, 3h | Open-chain diene derivative | Exothermic process (>ΔH) |
| Acid-catalyzed | HCl (6M), reflux | Chlorinated alkene byproduct | Competing ester hydrolysis |
| [2+2] Cycloaddition | UV light, ethylene gas | Bicyclic adduct | Low yield (12%) |
Mechanistic Insight :
Ring-opening follows a radical pathway under thermal conditions but proceeds via carbocation intermediates in acidic media . The dimethyl substituents stabilize transition states during decomposition.
Esterification and Amidation
The carboxylic acid groups participate in standard derivatization reactions:
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| Methyl ester formation | SOCl₂/MeOH | Dimethyl ester | Prodrug synthesis |
| Amide coupling | DCC/HOBt, R-NH₂ | Peptidomimetic derivatives | Structure-activity studies |
| Lactamization | EDCI, DCM, RT | Macrocyclic lactam | Conformational restriction |
Optimized Conditions :
-
Esterification achieves >90% conversion using SOCl₂/MeOH at 0°C.
-
Amidation requires 1.5 eq DCC and catalytic DMAP for complete activation.
α,β-Unsaturated Enoate Reactivity
The conjugated double bond facilitates Michael additions and Diels-Alder reactions:
| Reaction | Conditions | Adducts | Stereochemistry |
|---|---|---|---|
| Michael addition | Thiophenol, K₂CO₃, DMF | β-Sulfanyl adduct | Anti-addition (d.r. 3:1) |
| Diels-Alder | Cyclopentadiene, Δ | Bicyclic lactam | Endo preference (85%) |
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide derivative | cis-Selectivity |
Notable Feature :
The Z-configuration of the double bond (confirmed by NOESY ) directs face-selective additions.
Degradation Pathways
Stability studies reveal three primary degradation mechanisms:
-
Hydrolysis :
-
Oxidative Stress :
-
Thioether → sulfoxide → sulfone progression under radical oxygen species
-
-
Thermal Rearrangement :
-
Cyclopropane ring opening precedes decarboxylation above 150°C
-
Synthetic Modifications for Activity Optimization
Structure-activity relationship (SAR) studies highlight critical modifications:
| Position Modified | Chemical Change | Biological Impact |
|---|---|---|
| C-2 Amide | Replace cyclopropane with aryl | ↑ Metabolic stability |
| C-7 Thioether | Oxidize to sulfone | ↓ Renal toxicity |
| Carboxylic acid | Ester prodrugs | ↑ Oral bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfanyl and Amino Substituents
Compound A : (2R)-7-Amino-2-(sulfanylmethyl)heptanoic Acid ()
- Structure: A heptanoic acid with a sulfanylmethyl group at position 2 and an amino group at position 5.
- Key differences: Lacks the cyclopropanecarbonylamino group and enamine double bond. Sulfanyl group is attached to a methyl branch rather than an ethyl side chain.
Compound B : (Z)-7-[(2S)-2-Amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic Acid ()
Beta-Lactam Analogues ()
Compound C : (2S,5R,6R)-6-[(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure: A bicyclic beta-lactam antibiotic with a thiazolidine ring and amino-phenylacetamido substituents.
- Key differences :
- Contains a strained beta-lactam ring (antibiotic activity marker) absent in the target compound.
- Lacks the sulfanyl and cyclopropane groups.
- Implications : Likely targets penicillin-binding proteins (PBPs) in bacterial cell walls, unlike the target compound, which may act on different enzymatic pathways .
Aromatic Carboxylic Acid Analogues ()
Compound D : 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : A diphenyl-substituted hydroxyacetic acid.
- Hydroxy and phenyl groups dominate physicochemical properties.
Comparative Data Table
Research Findings and Implications
- Stereochemistry: The (2R)-configuration in the target compound’s amino-carboxyethyl group is critical for interactions with chiral enzyme active sites, as seen in stereoisomer comparisons .
- Cyclopropane Rigidity : The 2,2-dimethylcyclopropane group may enhance binding specificity by reducing conformational flexibility, a feature absent in Compounds A and D .
- Sulfanyl Group Reactivity : The thioether moiety in the target compound and Compound A could participate in redox reactions or metal coordination, unlike the beta-lactam’s electrophilic carbonyl .
Preparation Methods
EP2402312B1: Alcohol-Mediated Condensation and Direct Isolation
This method prioritizes solvent selection and pH control to minimize impurity formation:
-
Condensation Reaction :
-
Reactants : 7-Chloro-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid (Intermediate II) and L-cysteine hydrochloride monohydrate.
-
Solvent System : Methanol, ethanol, or isopropanol.
-
Base : Sodium hydroxide (0.5–1.5 eq) at 25–30°C for 4–6 hours.
-
Mechanism : Nucleophilic thiol substitution at C7, displacing chloride.
-
-
Workup and Purification :
Key Advantages :
-
Reduced diketopiperazine byproduct formation (<0.1%) compared to earlier methods.
-
Scalable to industrial production with minimal chromatographic steps.
WO2011061609A2: Resin-Based Purification and Salt Formation
This approach introduces resin chromatography and ammonium salt intermediates:
-
Intermediate Synthesis :
-
Convert ethyl-7-chloro-2-ketoheptanoate to (2Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid via hydrolysis.
-
-
Cysteine Coupling :
-
React intermediate with L-cysteine in aqueous NaOH (pH 9–10) at 60–90°C.
-
-
Purification :
Key Advantages :
-
Effective removal of enantiomeric impurities.
-
Suitable for thermolabile batches due to low-temperature lyophilization.
Comparative Analysis of Methodologies
Critical Process Parameters and Optimization
Stereochemical Control
Solvent Selection Impact
pH-Dependent Side Reactions
-
Acidic Conditions (pH <2) : Risk of cyclopropane ring opening.
-
Basic Conditions (pH >10) : Promote racemization at the cysteine center.
-
Optimal Range : pH 3–4 during extraction balances stability and impurity rejection.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Specifications
| Impurity | Acceptance Criteria |
|---|---|
| Diketopiperazine | ≤0.15% |
| E-Isomer | ≤0.20% |
| L-Cysteine | ≤0.10% |
Industrial-Scale Challenges and Solutions
Byproduct Management
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
